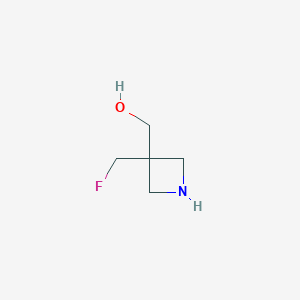(3-(Fluoromethyl)azetidin-3-yl)methanol
CAS No.:
Cat. No.: VC17181157
Molecular Formula: C5H10FNO
Molecular Weight: 119.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H10FNO |
|---|---|
| Molecular Weight | 119.14 g/mol |
| IUPAC Name | [3-(fluoromethyl)azetidin-3-yl]methanol |
| Standard InChI | InChI=1S/C5H10FNO/c6-1-5(4-8)2-7-3-5/h7-8H,1-4H2 |
| Standard InChI Key | DLWCLNZMIBTECG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(CO)CF |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
[3-(Fluoromethyl)azetidin-3-yl]methanol (IUPAC name: [3-(fluoromethyl)azetidin-3-yl]methanol) belongs to the azetidine class of compounds, which are smaller analogs of pyrrolidine and piperidine. The compound’s structure features a three-dimensional azetidine ring substituted at the 3-position with both fluoromethyl (-CH₂F) and hydroxymethyl (-CH₂OH) groups. This substitution pattern introduces steric and electronic effects that influence its reactivity and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀FNO |
| Molecular Weight | 119.14 g/mol |
| Canonical SMILES | C1C(CN1)(CO)CF |
| InChI Key | DLWCLNZMIBTECG-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 1 (hydroxyl group) |
| Hydrogen Bond Acceptor Count | 3 (N, O, F) |
| Topological Polar Surface Area | 32.7 Ų |
The presence of fluorine enhances the compound’s metabolic stability and lipophilicity, as evidenced by its calculated partition coefficient (LogP ≈ 0.5–1.0). The hydroxymethyl group contributes to aqueous solubility, balancing the hydrophobic effects of the fluoromethyl substituent.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of [3-(fluoromethyl)azetidin-3-yl]methanol typically involves multi-step routes starting from azetidine precursors. While specific protocols are proprietary, general methodologies include:
-
Ring-Closing Reactions: Cyclization of appropriately substituted linear amines using reagents such as bis-triflates or Mitsunobu conditions to form the azetidine ring.
-
Fluoromethylation: Introduction of the fluoromethyl group via nucleophilic substitution or electrophilic fluorination. For example, treatment of 3-hydroxymethylazetidine with a fluoromethylating agent like Selectfluor® under anhydrous conditions.
-
Hydrochloride Salt Formation: Stabilization of the final product as a hydrochloride salt to improve crystallinity and storage stability.
Key Challenges:
-
Regioselectivity: Ensuring precise substitution at the 3-position of the azetidine ring.
-
Byproduct Formation: Minimizing impurities such as di- or tri-fluorinated analogs during fluoromethylation.
Applications in Medicinal Chemistry
Biological Target Engagement
The compound’s rigid azetidine scaffold and fluorine substitution make it a versatile building block for drug design. Potential applications include:
Enzyme Inhibition
Azetidine derivatives are known to inhibit enzymes such as serine proteases and kinases. The fluoromethyl group may enhance binding affinity through polar interactions with catalytic residues.
Receptor Modulation
The hydroxymethyl group facilitates hydrogen bonding with G-protein-coupled receptors (GPCRs), making the compound a candidate for neurological and cardiovascular therapeutics.
Case Study: Antimicrobial Development
Analytical Characterization
Structural Elucidation
Advanced techniques are employed to confirm the compound’s structure and purity:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Peaks at δ 3.6–4.2 ppm (azetidine ring protons), δ 4.5–5.0 ppm (fluoromethyl group).
-
¹⁹F NMR: Singlet near δ -220 ppm (CF group).
-
-
Mass Spectrometry (MS): Molecular ion peak at m/z 119.14 (M+H⁺).
-
High-Performance Liquid Chromatography (HPLC): Purity >98% under reverse-phase conditions.
Future Perspectives and Challenges
Optimization Strategies
-
Prodrug Development: Masking the hydroxymethyl group to improve bioavailability.
-
Stereochemical Control: Synthesizing enantiomerically pure forms to enhance target specificity.
Regulatory Considerations
As with all investigational compounds, rigorous toxicity profiling (e.g., Ames test, hepatotoxicity assays) and pharmacokinetic studies are essential before clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume